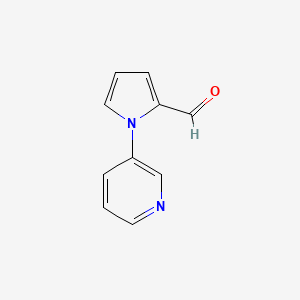

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

描述

Significance of Pyrrole (B145914) and Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, pyrrole and pyridine rings are particularly prominent. scitechnol.comnih.gov

Pyrrole , a five-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast number of biologically essential molecules. ontosight.ainumberanalytics.com It forms the core of the porphyrin ring in heme, which is crucial for oxygen transport in hemoglobin, and in chlorophyll, the pigment essential for photosynthesis. scitechnol.comontosight.ai Beyond these vital natural roles, the pyrrole scaffold is a key component in numerous synthetic pharmaceuticals. numberanalytics.comscitechnol.com Its derivatives have demonstrated a wide array of biological activities, leading to their use as anti-inflammatory, antibacterial, and cholesterol-lowering agents. numberanalytics.comresearchgate.net The versatility of the pyrrole ring allows it to serve as a building block in the synthesis of complex molecules for materials science and the agrochemical industry. scitechnol.comnumberanalytics.com

Pyridine , a six-membered aromatic heterocycle with one nitrogen atom, is another "privileged scaffold" in drug development. nih.govrsc.org As an isostere of benzene, its structure is incorporated into thousands of drug candidates. nih.govrsc.org The nitrogen atom in the pyridine ring enhances the molecule's physicochemical properties, such as basicity and the ability to form hydrogen bonds with biological targets, which can improve pharmacokinetic profiles. nih.govnumberanalytics.com Pyridine is found in natural products like certain vitamins (niacin and pyridoxine) and alkaloids. rsc.org In pharmaceuticals, the pyridine nucleus is integral to drugs with diverse applications, including anticancer, antimalarial, and antiulcer agents. nih.govchemijournal.com Its efficacy in anticancer research is particularly noteworthy, with derivatives targeting key enzymes and receptors involved in cancer pathways. chemijournal.comchemijournal.com

The combination of these two significant heterocycles within a single molecule, as seen in 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, creates a chemical entity with a rich potential for biological interaction and further chemical modification.

Overview of Pyrrole-2-carbaldehyde as a Versatile Pharmacophore and Chemical Scaffold

Pyrrole-2-carbaldehyde, also known as 2-formylpyrrole, is a derivative of pyrrole that features an aldehyde group at the second position of the ring. medchemexpress.com This bifunctional molecule, containing a proton-donating pyrrole group and a proton-accepting carbonyl group, is a valuable and versatile building block in organic synthesis. medchemexpress.com

Derivatives of pyrrole-2-carbaldehyde are found in various natural sources, including fungi and plants. nih.govnih.gov A notable example is pyrraline, a compound formed from the reaction of glucose and amino acids (the Maillard reaction) that serves as a molecular marker for diabetes. nih.govnih.gov The pyrrole-2-carbaldehyde skeleton can be synthesized through several methods, including the Vilsmeier-Haack reaction on pyrrole or through modern, more sustainable one-pot conversions from carbohydrates. researchgate.netorgsyn.orgorganic-chemistry.org

As a pharmacophore , the pyrrole-2-carbaldehyde moiety is recognized for its potential to interact with biological targets. It has been used as a foundational template for designing inhibitors of key enzymes. For instance, it has been identified as an effective pharmacophore for developing inhibitors of enoyl-ACP reductase, an important target in the bacterial cell wall synthesis pathway. researchgate.net

As a chemical scaffold , its aldehyde group provides a reactive handle for a multitude of chemical transformations. This allows for the construction of more complex, polycyclic heterocyclic systems and the synthesis of pyrrole-based natural products. researchgate.netmdpi.com The utility of pyrrole-2-carbaldehyde as a starting material makes it a key intermediate in the development of novel compounds for pharmaceuticals, fluorescent dyes, and functional materials. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-3-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJLQAHCCSBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390032 | |

| Record name | 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-42-3 | |

| Record name | 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyridin 3 Yl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches focus on the initial construction of the 1-(pyridin-3-yl)pyrrole ring system. These methods often involve the condensation of smaller molecular fragments to build the heterocyclic core.

Condensation Reactions Utilizing Pyrrole (B145914) and Pyridine (B92270) Aldehydes/Ketones

A foundational and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminopyridine, to form the corresponding N-substituted pyrrole. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. The addition of a weak acid, such as acetic acid, can accelerate the reaction.

A related and effective method is the Clauson-Kaas pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran as a surrogate for the 1,4-dicarbonyl compound. This approach is particularly useful for synthesizing a large number of N-substituted pyrroles from various primary amines, including aromatic and heteroaromatic amines like 3-aminopyridine. The reaction proceeds through the acid-catalyzed opening of the 2,5-dimethoxytetrahydrofuran to generate the key 1,4-dicarbonyl intermediate in situ, which then undergoes condensation with the amine. Various catalysts, including Brønsted and Lewis acids, have been employed to promote this transformation, with a trend towards developing more environmentally friendly protocols.

A general representation of the Clauson-Kaas synthesis of 1-(pyridin-3-yl)pyrrole is depicted below:

Table 1: Catalysts and Conditions for Clauson-Kaas Pyrrole Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Acetic Acid | Acetic Acid | Reflux | Variable | Good |

| Scandium Triflate (3 mol%) | 1,4-Dioxane | 100 | Variable | Good to Excellent |

| Iron(III) Chloride | Water | Mild | Variable | Good to Excellent |

| β-cyclodextrin-SO₃H | Water | Variable | Variable | Good |

| Mn(NO₃)₂·4H₂O | Neat (Microwave) | 120 | 10-25 min | Up to 89 |

Oxidative Annulation Processes for Pyrrole Skeleton Formation

Oxidative annulation provides a powerful strategy for the de novo synthesis of substituted pyrroles, including those bearing an aldehyde functionality. One such method involves a copper-catalyzed, iodine-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters. This approach allows for the direct formation of pyrrole-2-carbaldehydes. In the context of synthesizing a 1-pyridin-3-yl derivative, 3-aminopyridine would serve as the arylamine component.

The reaction mechanism is proposed to involve several steps, including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. A key advantage of this method is the use of molecular oxygen as the terminal oxidant, with the aldehyde oxygen atom originating from O₂. This avoids the need for stoichiometric amounts of hazardous oxidants.

Table 2: Optimized Conditions for Oxidative Annulation Synthesis of Pyrrole-2-carbaldehydes

| Catalyst | Co-catalyst/Mediator | Oxidant | Solvent | Temperature (°C) |

| CuCl₂ | I₂ | O₂ | DMSO | 100 |

Strategic Functional Group Introduction and Modification

These strategies involve the synthesis of the 1-(pyridin-3-yl)pyrrole core first, followed by the introduction or modification of functional groups on the pyrrole ring.

Vilsmeier-Haack Formylation in Pyrrole Synthesis

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. nih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). beilstein-journals.org

For 1-substituted pyrroles, the formylation generally occurs at the C2 (α) position of the pyrrole ring due to the electronic nature of the pyrrole system. beilstein-journals.org The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde. In the case of 1-arylpyrroles, the regioselectivity of formylation (α- vs. β-position) is primarily controlled by steric factors. rsc.org

The Vilsmeier-Haack formylation of 1-(pyridin-3-yl)pyrrole would be expected to yield 1-pyridin-3-yl-1H-pyrrole-2-carbaldehyde as the major product.

Table 3: General Conditions for Vilsmeier-Haack Formylation of Pyrroles

| Reagents | Solvent | Temperature (°C) |

| DMF, POCl₃ | Dichloromethane or neat | 0 to reflux |

Carbonylation Reactions for Aldehyde Incorporation

Carbonylation reactions offer an alternative route for the introduction of an aldehyde group onto a heterocyclic scaffold. While direct carbonylation of the C-H bond of a pyrrole ring can be challenging, hydroformylation of a vinyl-substituted pyrrole provides a viable pathway. For instance, a 1-(pyridin-3-yl)-2-vinylpyrrole could be subjected to rhodium-catalyzed hydroformylation. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the vinyl group. The regioselectivity of the hydroformylation (i.e., formation of the linear vs. branched aldehyde) can be influenced by the choice of catalyst and reaction conditions.

Another approach involves the palladium-catalyzed formylation of a halogenated precursor. For example, a 1-(pyridin-3-yl)-2-iodopyrrole could potentially undergo reductive carbonylation using carbon monoxide or a CO surrogate, such as formic acid, in the presence of a palladium catalyst and a reducing agent. organic-chemistry.org This would introduce the aldehyde group at the 2-position of the pyrrole ring.

Table 4: Examples of Carbonylation Reactions for Aldehyde Synthesis

| Reaction Type | Substrate | Catalyst System | CO Source | Product Type |

| Hydroformylation | Vinylpyrrole | Rhodium-based | CO/H₂ | Pyrrolylpropanal |

| Reductive Carbonylation | Iodoaryl | Palladium-based | CO or HCOOH | Aryl aldehyde |

Nucleophilic Sulfonylation Reactions on the Pyrrole Ring

The introduction of a sulfonyl group onto the pyrrole ring is a key transformation in the synthesis of certain derivatives. A notable example is the synthesis of Vonoprazan, a potassium-competitive acid blocker. The synthesis of a key intermediate for Vonoprazan, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, involves the N-sulfonylation of a pre-formed pyrrole derivative with pyridine-3-sulfonyl chloride. organic-chemistry.orgtandfonline.com

This reaction is a nucleophilic substitution where the deprotonated pyrrole nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of pyridine-3-sulfonyl chloride and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst like 4-N,N-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane. tandfonline.com

The synthesis of the requisite pyridine-3-sulfonyl chloride can be achieved from 3-aminopyridine through a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper salt, or from pyridine-3-sulfonic acid by reaction with a chlorinating agent such as phosphorus pentachloride.

Table 5: Reaction Conditions for N-Sulfonylation of a Pyrrole Derivative

| Pyrrole Substrate | Sulfonylating Agent | Base | Catalyst | Solvent | Yield (%) |

| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyridine-3-sulfonyl chloride | Triethylamine | DMAP | Dichloromethane | 78.39 tandfonline.com |

Fundamental Pyrrole Ring Formation Strategies

The construction of the pyrrole nucleus is a foundational aspect of synthesizing this compound. Several classical and modern synthetic strategies can be employed to create the N-substituted pyrrole core.

Paal-Knorr Condensation for Pyrrole Moiety Construction

The Paal-Knorr synthesis is a well-established and versatile method for the preparation of substituted pyrroles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of N-substituted pyrroles by varying the amine component. wikipedia.org For the synthesis of a 1-pyridin-3-yl-1H-pyrrole derivative, the reaction would employ 3-aminopyridine as the primary amine.

The general mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction conditions can be tuned, with the use of weak acids like acetic acid often accelerating the process. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan derivatives as byproducts. organic-chemistry.org Numerous modifications to the classical Paal-Knorr synthesis have been developed to improve yields and expand its applicability, including the use of various catalysts and microwave-assisted conditions. rgmcet.edu.inresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| 1,4-Dicarbonyl compound | Primary amine (e.g., 3-aminopyridine) | N-substituted pyrrole | Forms the pyrrole ring; versatile for introducing various N-substituents. wikipedia.org |

Synthesis via Reactions of Substituted Acetophenones with Malononitrile

The reaction of substituted acetophenones with malononitrile is a known route for the synthesis of various nitrogen-containing heterocyclic compounds. While a direct synthesis of this compound from these starting materials is not extensively documented, related methodologies such as the Gewald reaction provide a basis for the formation of substituted 2-aminothiophenes, which can be precursors to other heterocycles. arkat-usa.orgorganic-chemistry.org The Gewald reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org

Adapting such principles, the Knoevenagel condensation of an arylmethylketone with malononitrile can yield a crotonitrile derivative. researchgate.net Subsequent chemical transformations, such as allylic bromination followed by cyclization with an amine, can lead to the formation of N-substituted 2-aminopyrrole derivatives. researchgate.net This stepwise approach offers a potential, albeit indirect, pathway to the desired pyrrole scaffold.

Multicomponent Synthesis Approaches for Pyrrole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrroles in a single step from three or more starting materials. A notable example is the one-pot sequential multicomponent protocol for the synthesis of pyrrole-3-carbaldehydes. nih.govrsc.org This strategy involves the in situ formation of an imine from an aldehyde and an amine, which then undergoes a Mannich reaction and cyclization with succinaldehyde, followed by an oxidation step to yield the aromatic pyrrole. nih.govrsc.org

A specific application of this methodology has been reported for the synthesis of 1-(4-methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde. rsc.orgresearchgate.net In this synthesis, 4-methoxyaniline and pyridine-3-carbaldehyde are reacted to form an imine in situ. This intermediate then reacts with succinaldehyde in a proline-catalyzed direct Mannich reaction-cyclization sequence, followed by oxidation with 2-iodoxybenzoic acid (IBX) to afford the final product. nih.gov This demonstrates the feasibility of incorporating the pyridin-3-yl moiety at the C2 position of the pyrrole ring through a multicomponent approach.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Reagents | Product |

| Pyridine-3-carbaldehyde | 4-Methoxyaniline | Succinaldehyde | Proline, IBX | 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde nih.govrsc.org |

Advanced Derivatization and Scaffold Expansion Techniques

Once the fundamental pyrrole ring is constructed, further modifications and elaborations of the molecular scaffold can be achieved through various advanced synthetic techniques.

Intermolecular Coupling Reactions for Complex Architectures

Intermolecular coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing a direct method for the introduction of the pyridin-3-yl group onto the pyrrole nitrogen. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgacsgcipr.org This reaction is widely used for the synthesis of N-aryl and N-heteroaryl amines and could be applied to couple 3-aminopyridine with a suitable pyrrole precursor bearing a leaving group, or conversely, coupling a pyrrole with a 3-halopyridine. wikipedia.org The reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. acsgcipr.org

Another relevant C-N bond-forming reaction is the Ullmann condensation, which involves the copper-catalyzed reaction of an amine with an aryl halide. While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile and applicable to a wider range of substrates.

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Aryl/heteroaryl halide or sulfonate and an amine | sp² C-N acsgcipr.org |

| Ullmann Condensation | Copper | Aryl halide and an amine | C-N |

Synthesis of Schiff Bases from Pyrrole-2-carbaldehyde

The carbaldehyde group at the 2-position of the pyrrole ring serves as a versatile handle for further derivatization, most notably through the formation of Schiff bases (imines). The condensation reaction of a pyrrole-2-carbaldehyde derivative with a primary amine readily yields the corresponding Schiff base. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine.

The synthesis of Schiff bases from pyrrole-2-carbaldehyde and its N-substituted analogs has been reported with a variety of amines, including anilines and pyridylamines. researchgate.netdergipark.org.tr These reactions are generally straightforward and high-yielding, providing a simple method for expanding the molecular complexity and exploring the chemical space around the this compound scaffold.

For example, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives with 2-aminopyridine in the presence of glacial acetic acid leads to the formation of the corresponding Schiff bases in good yields. A similar approach can be envisioned for the reaction of this compound with various primary amines to generate a library of Schiff base derivatives.

| Aldehyde | Amine | Product |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 2-Aminopyridine | N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyridin-2-amine |

| Pyrrole-2-carbaldehyde | Aniline derivatives | N-((1H-pyrrol-2-yl)methylene)aniline derivatives researchgate.net |

Oxidative Cyclization to Form Pyrrole-Ligated Oxadiazoles

A prominent method for the synthesis of pyrrole-ligated 1,3,4-oxadiazoles commences with the condensation of a pyrrole-2-carbaldehyde with a benzohydrazide. This initial step forms an N-benzoylhydrazone intermediate. Subsequent oxidative cyclization of this intermediate yields the desired 2-pyrrolyl-5-phenyl-1,3,4-oxadiazole structure. nih.gov

This transformation is typically facilitated by an oxidizing agent. Iodine (I₂) is a commonly employed reagent for this purpose, often in the presence of a base like potassium carbonate. acs.org An alternative and effective condition involves using N-Iodosuccinimide (NIS) with sodium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100 °C), which can provide the target oxadiazoles in high yields, ranging from 80% to 98%. nih.gov The reaction proceeds via an I₂-mediated oxidative C-O bond formation. acs.org This synthetic route is versatile and accommodates various substituents on the phenyl ring of the benzohydrazide. nih.gov

Table 1: Conditions for Oxidative Cyclization to Pyrrole-Ligated 1,3,4-Oxadiazoles

| Starting Material | Reagents | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrrole-2-carbaldehyde & Benzohydrazide | NIS | NaOH | DMSO | 100 °C | 80-98% | nih.gov |

| Pyrrole-2-carbaldehyde & Benzohydrazide | I₂ | K₂CO₃ | Not Specified | Not Specified | Good | nih.govacs.org |

Construction of Annulated 1,2,3-Triazoles

The construction of 1,2,3-triazole rings, particularly those annulated or connected to a pyrrole system, is a cornerstone of modern heterocyclic synthesis, largely driven by the advent of "click chemistry". The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for forming 1,4-disubstituted 1,2,3-triazoles. peerj.com

To apply this to the this compound framework, the aldehyde itself would first need to be converted into either an azide or a terminal alkyne. For instance, the aldehyde could be reduced to an alcohol, converted to a halide, and then substituted with sodium azide to form a pyrrolylmethyl azide. Alternatively, the aldehyde could be transformed into a terminal alkyne via reactions like the Seyferth-Gilbert or Corey-Fuchs homologation. This functionalized pyrrole derivative can then react with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) or a pre-formed catalyst like CuI to yield the desired triazole-containing product. peerj.comorganic-chemistry.org The reactions are known for their high efficiency, regioselectivity, and mild conditions. organic-chemistry.org

Controlled Dimerization and Synthesis of Multi-Pyrrole Systems

The synthesis of multi-pyrrole systems, including dimers, can be achieved through various coupling strategies. For pyrrole systems, oxidative dimerization is a known method. For example, β-enaminoesters can undergo oxidative dimerization using cerium ammonium nitrate (CAN) as an oxidant to afford tetrasubstituted pyrroles. researchgate.net Copper-catalyzed aerobic dimerization of enamino esters has also been shown to produce substituted pyrrole derivatives in good yields. researchgate.net

While direct dimerization via the aldehyde group of this compound is less common, the aldehyde can serve as a handle for constructing larger systems. For instance, the aldehyde could be converted to a halogenated derivative, which could then participate in metal-catalyzed homocoupling reactions to form a bipyrrole system linked at the 2-position.

Cyclocondensation with o-Phenylenediamine for Benzimidazole Formation

The reaction of aldehydes with o-phenylenediamines (1,2-benzenediamines) is a direct and efficient method for synthesizing 2-substituted benzimidazoles. semanticscholar.org In this reaction, this compound would react with o-phenylenediamine to form an initial Schiff base intermediate. This intermediate then undergoes intramolecular cyclization followed by oxidative aromatization to yield the final 2-(1-(pyridin-3-yl)-1H-pyrrol-2-yl)-1H-benzimidazole product.

A wide array of catalysts and oxidants can facilitate this transformation. semanticscholar.org Common conditions include using an oxidizing agent like hydrogen peroxide with a TiO₂ nanoparticle catalyst or simply exposing the reaction mixture to air, which can serve as the oxidant. semanticscholar.org The use of nanomaterial catalysts, such as ZnO-NPs, has been shown to promote the reaction under solvent-free or ultrasound conditions, offering advantages like short reaction times and high yields. semanticscholar.org

Table 2: Catalytic Systems for Benzimidazole Synthesis from Aldehydes

| Catalyst/System | Conditions | Advantages | Reference |

|---|---|---|---|

| ZnO-NPs | Ball-milling, solvent-free | Short reaction time, high efficiency, catalyst recyclability | semanticscholar.org |

| H₂O₂/TiO₂ P25 NPs | Solvent-free | Excellent yields | semanticscholar.org |

| Fe₃O₄@SiO₂/collagen | Not Specified | Nanomaterial catalyst | semanticscholar.org |

Acylation and Subsequent Reduction Strategies for Pyrrole Modification

Modification of the pyrrole ring can be achieved through acylation followed by reduction. The Friedel-Crafts acylation is a standard method to introduce an acyl group onto an aromatic ring. For an N-substituted pyrrole like this compound, the existing aldehyde at the C2 position directs acylation to other positions on the pyrrole ring, typically C4 or C5. The reaction involves an acylating agent (e.g., an acid chloride or anhydride) and a Lewis acid catalyst. However, N-acylpyrroles can also be used as aroylating agents themselves under specific basic conditions. nsf.gov

Once the acyl group is installed, it can be reduced to an alkyl group. The choice of reducing agent is critical to avoid the reduction of the original aldehyde group or the heterocyclic rings. While classical methods like the Wolff-Kishner or Clemmensen reductions are effective for converting ketones to methylenes, they often require harsh basic or acidic conditions, respectively, which might be detrimental to the pyrrole substrate. tandfonline.com A milder and effective alternative is the reduction of acyl pyrroles using zinc-hydrochloric acid in alcohol, which can proceed with high yields (>90%) at controlled temperatures (below 55 °C) to prevent polymerization of the acid-sensitive pyrrole ring. tandfonline.comtandfonline.com

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize these reactions, the pyrrole-2-carbaldehyde must first be functionalized with a halide (e.g., bromine or iodine) or a boronic acid/ester.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst. mdpi.com A bromo-substituted this compound could be coupled with various aryl or vinyl boronic acids. Typical catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with a base such as K₂CO₃ or Na₂CO₃, in a solvent system like dimethoxyethane or dioxane/water. mdpi.comnih.gov This method is tolerant of many functional groups and allows for the synthesis of diverse aryl-substituted pyrroles. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orglibretexts.org A halogenated pyrrole-2-carbaldehyde can be reacted with a terminal alkyne in the presence of a catalyst like PdCl₂(PPh₃)₂ and a co-catalyst such as CuI, with an amine base like triethylamine. organic-chemistry.orgorganic-chemistry.org This reaction efficiently constructs pyrroles bearing an alkyne substituent, which are valuable intermediates for further transformations. organic-chemistry.org

Table 3: Typical Conditions for Cross-Coupling Reactions on Halogenated Pyrroles

| Reaction | Catalyst | Co-catalyst | Base | Substrates | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(dppf)Cl₂ | - | K₂CO₃ | 5-Bromoindazole, N-Boc-2-pyrroleboronic acid | mdpi.com |

| Suzuki | Pd(PPh₃)₄ | - | Na₂CO₃ | Bromopyrrole, Phenylboronic acid | nih.gov |

Knoevenagel Condensation for α,β-Unsaturated Nitriles

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. For the synthesis of α,β-unsaturated nitriles, this compound can be reacted with a compound containing a dinitrile or a cyano-ester group, such as malononitrile or phenylacetonitrile. rsc.org

The reaction is often catalyzed by bases like piperidine. rsc.org Research has shown that ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), can serve as efficient media for this condensation, leading to excellent yields (up to 98%). rsc.org In some cases, L-proline has been used as a catalyst for the Knoevenagel condensation of pyrrole-2-carbaldehydes in water, highlighting a green chemistry approach to this transformation. researchgate.net The resulting 3-(1H-pyrrol-2-yl)acrylonitriles are versatile intermediates for further synthetic elaborations. rsc.org

Chromatographic and Recrystallization-Based Purification Methodologies

The isolation and purification of the target compound, this compound, from the reaction mixture are critical steps to ensure its suitability for downstream applications. Chromatographic and recrystallization techniques are the most common and effective methods for achieving high purity.

Column chromatography is a versatile and widely used technique for the separation of compounds from a mixture. amazonaws.comsielc.com The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving effective separation. For pyrrole derivatives, a common mobile phase system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. amazonaws.comsielc.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). amazonaws.com For pyridine-containing compounds, the basicity of the nitrogen atom may require the use of a modified mobile phase, for instance, by adding a small amount of a basic modifier like triethylamine to prevent peak tailing.

A specific high-performance liquid chromatography (HPLC) method for a related compound, 3-(1-methyl-1H-pyrrol-2-yl)-pyridine, utilizes a reverse-phase Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. mt.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. mt.com

Recrystallization is a powerful technique for purifying solid compounds. nih.gov The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. nih.gov An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures. nih.gov

The selection of an appropriate solvent is paramount for successful recrystallization. rochester.edunih.gov Common solvents for the recrystallization of organic compounds include ethanol, hexane, ethyl acetate, and mixtures thereof. rochester.edu The presence of the pyridine ring in this compound suggests that solvents with moderate polarity might be effective. However, it is noted that pyridine and its annulated derivatives can sometimes exhibit poorer crystallization behavior compared to their non-heteroaromatic counterparts. rochester.edu

| Purification Technique | Key Parameters | Application to this compound |

| Column Chromatography | Stationary Phase (e.g., Silica Gel), Mobile Phase (e.g., Hexane/Ethyl Acetate). amazonaws.comsielc.com | Effective for separating the target compound from reaction byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Column Type (e.g., Reverse-Phase), Mobile Phase Composition. mt.com | Useful for analytical purity assessment and preparative separation. |

| Recrystallization | Solvent Selection, Cooling Rate, Solute Concentration. nih.gov | A final purification step to obtain a highly crystalline product. |

Chemical Reactivity and Mechanistic Aspects of 1 Pyridin 3 Yl 1h Pyrrole 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 2-position of the pyrrole (B145914) ring is a primary site of chemical reactivity in 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the group can readily undergo condensation, reduction, and oxidation reactions.

Electrophilic Condensation Reactions Leading to Imine Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. ontosight.ai This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

The reaction is typically catalyzed by an acid and proceeds as illustrated in the following general scheme:

In the context of this compound, this reaction provides a straightforward route to a diverse range of N-substituted imine derivatives, which can serve as valuable intermediates in the synthesis of more complex heterocyclic systems.

Table 1: Examples of Reagents and Conditions for Imine Formation from Heterocyclic Aldehydes

| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product |

| Pyridine-2-carboxaldehyde | Substituted anilines | Ethanol | Pyridyl-substituted Schiff bases |

| Pyrrole-2-carboxaldehyde | o-phenylenediamine | Ethanol, glacial acetic acid | Pyrrolyl-substituted Schiff bases |

This table presents typical conditions for Schiff base formation with related heterocyclic aldehydes, which are applicable to this compound.

Chemoselective Reduction to Corresponding Alcohols

The aldehyde group of this compound can be selectively reduced to the corresponding primary alcohol, (1-(pyridin-3-yl)-1H-pyrrol-2-yl)methanol, without affecting the aromaticity of the pyrrole and pyridine (B92270) rings. This transformation requires the use of mild reducing agents that are chemoselective for the carbonyl group.

Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is a particularly mild and selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Table 2: Reagents for Chemoselective Aldehyde Reduction

| Reagent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | Highly selective for aldehydes and ketones |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Less selective, reduces a wider range of functional groups |

The choice of reducing agent is crucial to prevent the reduction of the pyrrole or pyridine rings, which would require more forcing conditions.

Oxidation Pathways of the Carbaldehyde Moiety

The aldehyde group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 1-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid. A variety of oxidizing agents can effect this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

Traditional oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). However, more modern and selective methods are often preferred to avoid unwanted side reactions. These can include biocatalytic methods using aldehyde dehydrogenases or the use of reagents like potassium tert-butoxide, which can act as an oxygen source.

Table 3: Selected Methods for the Oxidation of Heteroaromatic Aldehydes

| Oxidizing Agent/System | Reaction Conditions | Advantages |

| Potassium Permanganate (KMnO₄) | Aqueous base, followed by acidification | Strong, inexpensive oxidant |

| Aldehyde Dehydrogenases (ALDHs) | Phosphate buffer, pH 8.5, 40 °C | High chemoselectivity, environmentally friendly |

| Potassium tert-butoxide (KOtBu) | Ambient temperature | Operational simplicity, high chemoselectivity |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Metal-free, uses oxygen as the oxidant |

The oxidation of the aldehyde group provides a route to another important class of functionalized pyrroles, which can be used in further synthetic elaborations.

Reactivity of the Pyrrole and Pyridine Moieties

The pyrrole and pyridine rings of this compound possess distinct electronic characteristics that govern their reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. When EAS does occur, it is directed to the 3-position (meta position relative to the nitrogen), as this avoids the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom.

The pyridin-3-yl substituent is attached to the pyrrole nitrogen. The pyrrole ring, being electron-rich, can have a complex electronic influence on the attached pyridine ring. However, the deactivating effect of the pyridine nitrogen is generally the dominant factor in determining the outcome of electrophilic substitution on the pyridine moiety. Reactions such as nitration, sulfonation, and halogenation on the pyridine ring of this molecule would require harsh conditions.

Nucleophilic and Electrophilic Sites on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing the electron density at the carbon atoms. In general, electrophilic substitution on pyrrole occurs preferentially at the 2- and 5-positions (alpha to the nitrogen), as the resulting carbocation intermediate is more stabilized by resonance.

In this compound, the 2-position is occupied by the carbaldehyde group. The carbaldehyde group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation will make electrophilic substitution on the pyrrole ring more difficult than on an unsubstituted pyrrole. The most likely positions for electrophilic attack would be the 4- and 5-positions.

Conversely, the pyrrole ring is generally not susceptible to nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups. The electron-withdrawing carbaldehyde group at the 2-position does increase the electrophilicity of the pyrrole ring, particularly at the 3- and 5-positions, making these sites potential targets for nucleophilic attack under certain conditions.

Intramolecular and Intermolecular Interactions Driving Reactivity

The chemical behavior and solid-state architecture of this compound are significantly governed by a variety of non-covalent intramolecular and intermolecular interactions. These forces, including hydrogen bonding and π-stacking, dictate the molecular conformation, crystal packing, and ultimately, the compound's reactivity.

Formation and Influence of Hydrogen Bonding Networks

While the molecule lacks classic hydrogen bond donors like O-H or N-H groups (as the pyrrole nitrogen is substituted), it can participate in hydrogen bonding networks through weak C-H···O and C-H···N interactions. The carbonyl oxygen and the nitrogen atom of the pyridine ring serve as potential hydrogen bond acceptors.

In the crystalline state of related pyrrole-2-carbaldehyde derivatives, intermolecular hydrogen bonds are decisive in the formation of the crystal structures. researchgate.net For instance, in similar heterocyclic structures, carbonyl groups are known to engage in C-H···O interactions. researchgate.netmdpi.com The nitrogen atom of a pyridine ring is also a common acceptor for hydrogen bonds, forming N—H···Npy or C-H···Npy linkages that can assemble molecules into chains or more complex architectures. researchgate.net

The presence of these interactions influences the molecular arrangement in the solid state. For example, studies on analogous compounds show that N-H···O hydrogen bonds can lead to the formation of specific motifs, such as chains and dimers. mdpi.com In the case of this compound, the aromatic C-H groups on both the pyrrole and pyridine rings can act as weak donors, interacting with the carbonyl oxygen and pyridine nitrogen of adjacent molecules to build a stable three-dimensional supramolecular structure.

| Donor Group | Acceptor Group | Interaction Type | Potential Structural Motif | Reference Example |

|---|---|---|---|---|

| C-H (Pyrrole Ring) | O=C (Carbaldehyde) | C-H···O | Chains, Dimers | Pyrrole-2-carbaldehyde derivatives researchgate.netmdpi.com |

| C-H (Pyridine Ring) | O=C (Carbaldehyde) | C-H···O | Chains, Dimers | Pyrrole-2-carbaldehyde derivatives researchgate.netmdpi.com |

| C-H (Pyrrole Ring) | N (Pyridine Ring) | C-H···N | Zigzag Chains, Sheets | Isonicotinic acid hydrazides researchgate.net |

| C-H (Pyridine Ring) | N (Pyridine Ring) | C-H···N | Zigzag Chains, Sheets | Isonicotinic acid hydrazides researchgate.net |

π-Interactions and Aromatic Stacking in Crystalline Structures

In the structure of this compound, several types of π-interactions are possible:

Pyridine-Pyrrole Stacking: The electron-deficient pyridine ring can interact favorably with the electron-rich pyrrole ring of a neighboring molecule.

Pyridine-Pyridine Stacking: Parallel-displaced or T-shaped arrangements between pyridine rings of adjacent molecules can contribute to crystal stability. nih.gov

Pyrrole-Pyrrole Stacking: Similar interactions can occur between the pyrrole rings.

These stacking interactions are characterized by specific geometric parameters, such as the centroid-to-centroid distance between the rings, which typically fall in the range of 3.3 to 3.8 Å. researchgate.net The interplay of π-stacking with other forces, such as C–H⋯O interactions, governs the final aggregation of molecules in the crystal. rsc.org Theoretical studies on related heterocyclic systems demonstrate that dispersion forces contribute significantly to the stacking interaction energy, complemented by electrostatic interactions that determine the preferred orientation of the rings. nih.govmdpi.com

| Interaction Type | Description | Typical Centroid-Centroid Distance | Geometric Preference |

|---|---|---|---|

| π-π Stacking | Interaction between two aromatic rings. | 3.3 - 3.8 Å | Parallel-displaced, T-shaped |

| C-H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring. | ~2.5 - 3.0 Å (H to ring centroid) | C-H points towards the π-system |

| CO···π Interaction | Interaction between a carbonyl group and an aromatic ring. | Variable | Often involves the oxygen atom interacting with the π-cloud researchgate.net |

Investigation of Reaction Kinetics and Thermodynamic Parameters

Specific experimental studies on the reaction kinetics and thermodynamic parameters of this compound are not extensively detailed in the available scientific literature. However, insights can be gained from computational chemistry studies performed on structurally similar compounds, such as N-allenyl-1H-pyrrole-2-yl-carbaldehydes. researchgate.netresearchgate.net

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model reaction mechanisms and predict kinetic and thermodynamic data. researchgate.netresearchgate.net Such studies typically calculate the Gibbs free energy (ΔG) for reactants, transition states, and products to map out the potential energy surface of a reaction. researchgate.net The activation barrier (ΔG‡), which is the energy difference between the transition state and the reactants, is a key kinetic parameter that determines the reaction rate. researchgate.net

For the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde with hydroxylamine, quantum chemical modeling revealed the critical role of solvent molecules in proton transfer and in achieving accurate activation barriers. researchgate.net The calculations showed that different stages of the reaction, such as oximation and intramolecular cyclization, have distinct activation energies. researchgate.net These computational approaches provide a powerful tool for understanding reactivity, predicting reaction outcomes, and elucidating mechanisms where experimental data is scarce.

| Parameter | Computational Method/Basis Set | Purpose | Reference Study |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31+G* | To find the lowest energy structure of reactants, products, and transition states. | Reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde researchgate.net |

| Energy Calculation | B2PLYP-D3BJ/6-311+G** | To obtain more accurate single-point energies, including dispersion corrections. | Reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde researchgate.net |

| Thermodynamic Parameters | Calculated from vibrational frequencies | To determine Gibbs free energy (ΔG) and activation barriers (ΔG‡). | Reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde researchgate.net |

| Solvent Effects | Inclusion of explicit solvent molecules | To model proton transfer and stabilize transition states. | Reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde researchgate.net |

Advanced Characterization and Spectroscopic Elucidation of 1 Pyridin 3 Yl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete and unambiguous assignment of the molecular structure can be achieved.

Unambiguous Structural Assignment via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra provide the primary data for structural assignment. The proton (¹H) spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The carbon (¹³C) spectrum indicates the number of unique carbon atoms.

For 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, the ¹H NMR spectrum is expected to show eight distinct signals in the aromatic region (approximately 6.0-9.6 ppm). This includes three protons from the pyrrole (B145914) ring, four from the pyridine (B92270) ring, and one from the aldehyde functional group. The aldehyde proton is typically the most deshielded proton, appearing as a singlet far downfield.

The ¹³C NMR spectrum would display ten signals for the ten carbon atoms in the molecule, as each carbon exists in a unique electronic environment. The carbonyl carbon of the aldehyde group is characteristically found at the lowest field (most deshielded), typically in the range of 180-190 ppm.

While specific experimental data for this compound is not widely published, a predicted assignment based on the known spectra of pyrrole-2-carbaldehyde and related N-substituted pyrroles can be compiled. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| - | CHO | ~9.6 (s) | ~186.0 |

| 2 | Pyrrole C | - | ~132.0 |

| 3 | Pyrrole C-H | ~7.1 (dd) | ~125.0 |

| 4 | Pyrrole C-H | ~6.4 (t) | ~111.0 |

| 5 | Pyrrole C-H | ~7.3 (dd) | ~126.0 |

| 2' | Pyridine C-H | ~8.8 (d) | ~149.0 |

| 3' | Pyridine C | - | ~135.0 |

| 4' | Pyridine C-H | ~7.8 (dd) | ~138.0 |

| 5' | Pyridine C-H | ~7.5 (t) | ~124.0 |

| 6' | Pyridine C-H | ~8.7 (d) | ~151.0 |

Advanced Two-Dimensional NMR Techniques (DEPT, COSY, HMQC, HMBC) for Connectivity Determination

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the atoms, a suite of 2D NMR experiments is employed. These techniques are crucial for assembling complex molecular fragments. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups, complementing the ¹³C NMR spectrum. For this molecule, DEPT-135 would show positive signals for all CH groups (pyrrole C3, C4, C5 and pyridine C2', C4', C5', C6') and the aldehyde CH, while quaternary carbons (pyrrole C2, pyridine C3') would be absent.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings, typically between protons separated by two or three bonds. Key expected correlations would include those between adjacent protons on the pyrrole ring (H3-H4, H4-H5) and the pyridine ring (H4'-H5', H5'-H6'). This allows for the unambiguous tracing of the proton networks within each ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH group in the molecule would produce a cross-peak connecting the chemical shift of its proton to the chemical shift of its carbon, confirming the direct C-H attachments proposed in the assignment table.

Correlation from the aldehyde proton (CHO) to the pyrrole C2 and C3, confirming its position.

Correlations from the pyridine protons H2' and H4' to the pyrrole carbons (especially C2 and C5), which would definitively prove the connectivity between the nitrogen of the pyrrole ring and the C3' position of the pyridine ring.

Correlations from pyrrole proton H5 to the pyridine C3' and C4', further confirming the ring linkage.

Detailed Chemical Shift Analysis and Interpretation of Electronic Effects

The chemical shifts of the nuclei in this compound are influenced by the electronic properties of the interconnected ring systems. The electron-withdrawing nature of the aldehyde group at the C2 position of the pyrrole ring significantly deshields the adjacent protons (H3) and carbons.

Furthermore, the pyridin-3-yl group attached to the pyrrole nitrogen also acts as an electron-withdrawing group. This effect is expected to deshield the protons and carbons of the pyrrole ring compared to unsubstituted pyrrole. Conversely, the pyrrole ring acts as an electron-donating group relative to the pyridine ring, leading to a slight shielding effect on the pyridine protons compared to unsubstituted pyridine. The precise chemical shifts, therefore, provide valuable insight into the electronic distribution across the entire molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). For this compound, the most characteristic absorption bands are used to confirm its structure. nist.govresearchgate.netresearchgate.net A similar compound, 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, shows a strong carbonyl stretch at 1666 cm⁻¹, providing a reference point for the expected C=O frequency. rsc.org

Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3150-3050 | C-H stretching | Aromatic (Pyrrole & Pyridine) |

| 2900-2800 | C-H stretching | Aldehyde |

| 1680-1660 | C=O stretching | Aldehyde (conjugated) |

| 1600-1450 | C=C and C=N stretching | Aromatic Rings (Pyrrole & Pyridine) |

| 1400-1000 | In-plane C-H bending, C-N stretching | Aromatic Rings |

| 900-650 | Out-of-plane C-H bending | Aromatic Rings |

The most prominent peak is the strong C=O stretching vibration of the conjugated aldehyde, expected around 1660-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the aromatic systems. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the complex pattern of C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region confirms the presence of both heterocyclic rings.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like C=O), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for analyzing the vibrations of the carbon skeleton of the aromatic rings. The symmetric "breathing" modes of the pyrrole and pyridine rings, which are often weak in the IR spectrum, would be expected to produce strong and sharp signals in the Raman spectrum. In contrast, the polar C=O bond, which gives a very strong signal in the IR, would likely show a weaker signal in the Raman spectrum. This complementary information helps to build a more complete picture of the molecule's vibrational characteristics. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For polar, nitrogen-containing heterocyclic systems like this compound, electrospray ionization (ESI) is a particularly effective technique.

Electrospray ionization (ESI) is a soft ionization technique that is widely used in analytical chemistry for its ability to generate intact, gas-phase ions from non-volatile and thermally labile molecules in solution. d-nb.inforesearchgate.net This method is especially suitable for polar compounds such as pyrrole and pyridine derivatives, which are readily analyzed using ESI mass spectrometry detection due to their character. d-nb.info The process involves creating a fine spray of charged droplets, from which solvent evaporates, ultimately leading to the formation of protonated molecular ions, typically observed as [M+H]⁺. d-nb.info The detection of this ion allows for the direct confirmation of the compound's molecular weight. nih.gov

For this compound (C₁₀H₈N₂O), the expected monoisotopic mass is approximately 172.06 Da. nih.gov In an ESI-MS experiment, the primary ion observed would be the protonated molecule [C₁₀H₈N₂O+H]⁺ at a mass-to-charge ratio (m/z) of approximately 173.07. The observation of this specific ion provides strong evidence for the successful synthesis and integrity of the target compound.

While ESI-MS confirms the nominal molecular weight, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass of the molecular ion with high precision, often to within a few parts per million (ppm). researchgate.netnih.gov This level of accuracy allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other potential structures that may have the same nominal mass.

The utility of HRESIMS has been demonstrated in the characterization of various complex pyrrole-carbaldehyde derivatives. rsc.org For instance, the exact masses of several related structures have been calculated and confirmed experimentally, validating their elemental compositions. This precise data is crucial for confirming the identity of newly synthesized molecules. rsc.org

Below is a table of HRESIMS data for derivatives related to the core structure, illustrating the technique's power in confirming elemental composition.

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

| 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | C₁₇H₁₅N₂O₂⁺ | 279.1133 | 279.1140 |

| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | C₁₈H₁₅N₂O₄⁺ | 323.1032 | 323.1028 |

| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | C₁₈H₁₅N₂O₄⁺ | 323.1032 | 323.1033 |

| 2-(5-Chloro-1-tosyl-1H-indol-3-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | C₂₇H₂₂ClN₂O₄S⁺ | 505.0911 | 505.0916 |

| 1-(4-Methoxyphenyl)-2-(1-(methylsulfonyl)-1H-indol-3-yl)-1H-pyrrole-3-carbaldehyde | C₂₁H₁₉N₂O₄S⁺ | 395.1065 | 395.1070 |

| Data sourced from research on substituted pyrrole-3-carbaldehydes. rsc.org |

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry. mdpi.com

The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure elucidated. niscpr.res.in For novel heterocyclic compounds, this analysis is crucial for confirming the proposed structure, especially in cases of complex stereochemistry or potential isomerism. mdpi.com The crystal structure of derivatives, such as 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde, has been successfully confirmed using this method. rsc.org

The crystallographic data obtained provides a wealth of structural information, as summarized in the representative table below for a heterocyclic compound.

| Parameter | Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 11.234(4) |

| c (Å) | 14.876(5) |

| α (°) | 90 |

| β (°) | 104.56(7) |

| γ (°) | 90 |

| Volume (ų) | 1374.9(8) |

| Z (molecules/cell) | 4 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for verifying the purity of synthesized compounds and for separating components from a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds. It relies on pumping a sample mixture or solution (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). The differential interactions of the analytes with the stationary phase lead to their separation. For compounds like this compound, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). Purity is assessed by detecting the analyte as it elutes from the column, typically with a UV detector set at a wavelength where the compound exhibits strong absorbance. A pure sample should ideally yield a single, sharp peak in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm). researchgate.net This innovation allows for significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.net The use of smaller particles necessitates higher operating pressures, but the result is a dramatic improvement in chromatographic performance. researchgate.net UPLC is particularly advantageous for analyzing complex reaction mixtures or for high-throughput purity screening of compound libraries.

The following table outlines typical conditions for the chromatographic analysis of pyrrole-based aromatic compounds.

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 25 °C | 40 °C |

| Run Time | 15-30 min | 2-5 min |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic compounds containing chromophores—parts of the molecule that absorb light—UV-Vis spectroscopy provides valuable information about conjugation and the presence of non-bonding electrons.

The structure of this compound contains both pyridine and pyrrole rings, as well as a carbaldehyde group, all of which are chromophores. The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, originate from the promotion of electrons in the conjugated π-system of the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms) to an anti-bonding π* orbital.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are increasingly used to predict the UV-Vis spectra of molecules, providing theoretical support where experimental data is lacking. nih.gov Such computational approaches can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | 250 - 350 | High |

| n → π | Promotion of a non-bonding electron to a π anti-bonding orbital. | 300 - 400 | Low |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₁₀H₈N₂O. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental results for this compound were not found in the reviewed literature, the standard practice is to report both the calculated and found percentages. A close agreement between these values is a strong indicator of the sample's purity.

Table 2: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

| Carbon (C) | C₁₀H₈N₂O | 69.76 | Data not available |

| Hydrogen (H) | C₁₀H₈N₂O | 4.68 | Data not available |

| Nitrogen (N) | C₁₀H₈N₂O | 16.27 | Data not available |

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgbiointerfaceresearch.com This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of various non-covalent contacts that govern the crystal packing.

The analysis involves generating a three-dimensional Hirshfeld surface, which is color-mapped according to different properties, most commonly the normalized contact distance (dnorm). mdpi.com The dnorm surface highlights regions of intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii (strong interactions, such as hydrogen bonds), white areas representing contacts of van der Waals separation, and blue regions indicating contacts longer than the van der Waals radii. mdpi.com

For a molecule like this compound, Hirshfeld surface analysis would be expected to reveal a variety of intermolecular interactions. Given the presence of hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the carbonyl oxygen) and donors (the C-H groups of the aromatic rings), C–H···O and C–H···N interactions are likely to be significant. The planar aromatic rings also suggest the possibility of π–π stacking interactions. scribd.comnih.gov H···H contacts are generally the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. mdpi.com

Table 3: Common Intermolecular Interactions in Pyridine and Pyrrole Derivatives Identified by Hirshfeld Surface Analysis

| Type of Interaction | Description | Significance in Crystal Packing |

| O···H / H···O | Hydrogen bonding between oxygen and hydrogen atoms. | Strong directional interactions that significantly influence molecular assembly. |

| H···H | Contacts between hydrogen atoms. | Typically the most frequent interactions, contributing significantly to the overall surface area. |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | Weak hydrogen bonds and van der Waals forces that contribute to the stability of the crystal structure. |

| N···H / H···N | Hydrogen bonding involving nitrogen atoms. | Important for the formation of supramolecular architectures in nitrogen-containing heterocycles. |

| C···C (π–π stacking) | Interactions between aromatic rings. | Contribute to the stabilization of the crystal packing through parallel or offset stacking of the rings. |

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which reflects its size and shape. It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization beyond the mass-to-charge ratio. While experimental CCS values are determined through IM-MS, computational methods can provide predicted CCS values that are valuable for compound identification and structural elucidation.

For this compound, predicted CCS values have been calculated for various adducts of the molecule. These predictions are based on theoretical models that estimate the ion's interaction with a buffer gas. The data can be useful in identifying the compound in complex mixtures when analyzed by IM-MS techniques. The table below presents the predicted CCS values for several common adducts of the target compound.

Table 4: Predicted Collision Cross Section (CCS) for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.07094 | 133.7 |

| [M+Na]⁺ | 195.05288 | 143.2 |

| [M-H]⁻ | 171.05638 | 138.2 |

| [M+NH₄]⁺ | 190.09748 | 153.0 |

| [M+K]⁺ | 211.02682 | 140.2 |

| [M+H-H₂O]⁺ | 155.06092 | 125.7 |

| [M+HCOO]⁻ | 217.06186 | 158.0 |

| [M+CH₃COO]⁻ | 231.07751 | 147.8 |

| [M+Na-2H]⁻ | 193.03833 | 140.6 |

| [M]⁺ | 172.06311 | 134.3 |

| [M]⁻ | 172.06421 | 134.3 |

Computational and Theoretical Studies of 1 Pyridin 3 Yl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including geometry, energy, and electronic distribution. For a molecule like 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, these calculations are crucial for elucidating its intrinsic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly popular for its favorable balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size. researchgate.netmdpi.com

The B3LYP functional is a specific and widely used hybrid functional within DFT. researchgate.netresearchgate.net It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. This hybrid approach incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy of calculated properties like bond energies and reaction barriers compared to pure DFT functionals. nih.gov When applied to this compound, the B3LYP method is employed to calculate the ground-state electronic energy, electron density distribution, and other key properties that govern the molecule's stability and reactivity.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets provide a more accurate description of the electron distribution but also require significantly more computational resources.

Commonly used basis sets in studies of organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). researchgate.net The notation indicates the number of functions used to describe the core and valence electrons, with additional characters signifying the inclusion of polarization functions (d,p) and diffuse functions (++). Polarization functions allow for non-spherical electron distribution, which is essential for accurately describing chemical bonds, while diffuse functions are important for systems with lone pairs or anions.

The selection of an appropriate basis set for studying this compound involves a trade-off between desired accuracy and computational feasibility. Researchers often perform benchmark calculations with several basis sets to ensure that the chosen level of theory is sufficient to provide reliable predictions for the properties of interest.

Molecular Structure and Conformational Analysis

This compound is not a rigid molecule. Rotations around the single bonds—specifically the C-N bond connecting the two aromatic rings and the C-C bond linking the pyrrole (B145914) ring to the carbaldehyde group—give rise to different spatial arrangements, or conformations.

A key step in theoretical studies is geometry optimization. This computational process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles that define its three-dimensional shape.

By performing geometry optimizations starting from various initial structures, a conformational energy landscape can be mapped out. This landscape reveals the relative energies of different stable conformers (local minima) and the energy barriers that separate them (transition states). For instance, studies on related 2-acylpyrroles show that the orientation of the aldehyde group relative to the pyrrole ring (syn vs. anti conformers) is a critical factor in determining stability. longdom.orglongdom.org A similar analysis for this compound would identify its most stable conformers and quantify their energy differences.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound (Note: This table is a template representing the type of data obtained from DFT calculations. Specific values require dedicated computational studies.)

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N(pyrrole)-C(pyridine) | Length of the bond connecting the two rings | Value |

| C(pyrrole)-C(aldehyde) | Length of the bond to the aldehyde group | Value |

| C=O | Length of the carbonyl double bond | Value |

| **Bond Angles (°) ** | ||

| C-N-C (in pyrrole) | Angle within the pyrrole ring | Value |

| C(pyrrole)-C-O (aldehyde) | Angle within the carbaldehyde group | Value |

| **Dihedral Angles (°) ** | ||

| Pyridine-Pyrrole | Torsion angle between the two rings | Value |

| Pyrrole-Aldehyde | Torsion angle of the aldehyde group | Value |

To understand the dynamics of conformational changes, a Potential Energy Surface (PES) scan is performed. This involves systematically changing a specific geometric coordinate, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step.

For this compound, two key rotational barriers would be of interest:

The barrier to rotation around the C(pyrrole)-C(aldehyde) bond, which governs the interconversion between syn and anti conformers of the aldehyde group. Studies on simpler molecules like thiophene-2-carbaldehyde (B41791) have established such barriers to be around 10.1 kcal/mol. longdom.org

The barrier to rotation around the N(pyrrole)-C(pyridine) bond, which determines the relative orientation of the two heterocyclic rings.

The results of a PES scan are typically plotted as energy versus the dihedral angle, revealing the energy profile for the rotation. The highest point on this profile between two stable conformers represents the transition state, and its energy relative to the minima defines the rotational barrier. This barrier is a critical parameter for understanding the molecule's flexibility at different temperatures.

Electronic Structure and Reactivity Descriptors

DFT calculations provide detailed information about the electronic distribution within the molecule, which is key to understanding its chemical reactivity. From the calculated molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a set of reactivity descriptors can be derived.

The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. The energy of these frontier orbitals and the gap between them (HOMO-LUMO gap) are fundamental indicators of chemical reactivity and kinetic stability.

Other global reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A smaller HOMO-LUMO gap generally corresponds to lower hardness (i.e., higher reactivity).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species, identifying which parts of the molecule are likely to be involved in electrophilic or nucleophilic attacks.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound (Note: This table is a template representing the type of data obtained from DFT calculations. Specific values require dedicated computational studies.)

| Property | Symbol | Formula | Calculated Value |

|---|---|---|---|

| Frontier Orbitals | |||

| HOMO Energy | EHOMO | - | Value (eV) |

| LUMO Energy | ELUMO | - | Value (eV) |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Value (eV) |